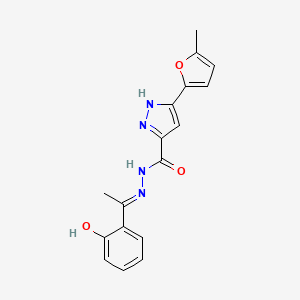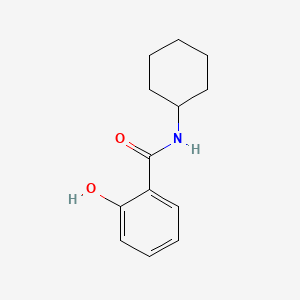
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their extended conjugation and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imidazole ring fused to a phenazine moiety, and a phenol group attached to the phenazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol typically involves a one-pot process. This process includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The yield of this reaction is generally between 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of manganese (III) acetate as a catalyst and the mild reaction conditions make this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as uranyl and copper.
Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.
Medicine: Explored for its use in drug development due to its biological activities.
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions such as uranyl and copper, leading to changes in fluorescence properties.
Pathways Involved: The binding of the compound to metal ions can activate or inhibit specific biochemical pathways, depending on the nature of the metal ion and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: A derivative with similar structure and properties.
Benzimidazole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is unique due to its extended conjugation and the presence of both imidazole and phenazine moieties. This unique structure allows it to form stable complexes with metal ions and exhibit distinct fluorescence properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
303059-19-0 |
|---|---|
Formule moléculaire |
C19H12N4O |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H |
Clé InChI |
PUNJSSXPRMLYQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11981785.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11981797.png)
![9-Bromo-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981799.png)


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981811.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11981822.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B11981831.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)


